molecular formula C13H13NO3 B1401621 Methyl 3-methoxy-2-methylquinoline-4-carboxylate CAS No. 854860-19-8

Methyl 3-methoxy-2-methylquinoline-4-carboxylate

Cat. No. B1401621
CAS RN: 854860-19-8
M. Wt: 231.25 g/mol
InChI Key: DKHMKLNHPTZUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-methoxy-2-methylquinoline-4-carboxylate” is a chemical compound with the molecular formula C13H13NO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

Quinoline, the core structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . There are many synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of “Methyl 3-methoxy-2-methylquinoline-4-carboxylate” is 231.25 g/mol. The exact structure can be found in the referenced databases .


Chemical Reactions Analysis

Quinoline and its derivatives have shown substantial biological activities . Various synthesis procedures and findings have been reported to tackle the drawbacks of the syntheses and side effects on the environment .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-methoxy-2-methylquinoline-4-carboxylate” can be found in the referenced databases .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-methoxy-2-methylquinoline-4-carboxylate has been a subject of interest in the field of organic chemistry, particularly in the synthesis of various compounds. For instance, Kovalenko et al. (2020) described the methylation of similar quinoline derivatives, focusing on their synthetic and crystallographic studies. They explored the potential of these compounds as inhibitors of Hepatitis B Virus replication, demonstrating their biological activity at a concentration of 10 µM (Kovalenko et al., 2020). Additionally, Wang et al. (2011) isolated a new quinoline derivative from the Streptomyces sp. neau50, which showed cytotoxicity against human lung adenocarcinoma cell line A549 (Wang et al., 2011).

properties

IUPAC Name

methyl 3-methoxy-2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-12(16-2)11(13(15)17-3)9-6-4-5-7-10(9)14-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHMKLNHPTZUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856354
Record name Methyl 3-methoxy-2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-2-methylquinoline-4-carboxylate

CAS RN

854860-19-8
Record name Cinchoninic acid, 3-methoxy-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854860-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxy-2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.